For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Propyl Nitrite
This document provides a comprehensive overview of the core chemical and physical properties of n-propyl nitrite. It includes quantitative data, experimental methodologies, and safety information, presented in a format tailored for technical and research applications.
Chemical Identity and Structure
Propyl nitrite, specifically n-propyl nitrite, is the propyl ester of nitrous acid. It is a colorless to yellowish liquid with a characteristic sweet, ethereal odor.[1][2][3][4] It is important to distinguish n-propyl nitrite from its isomer, isopropyl nitrite (2-propyl nitrite), which shares the same molecular formula but has a different structural arrangement where the nitrite group is attached to the central carbon of the propyl chain.[2]
Table 1: Chemical Identity of n-Propyl Nitrite
| Identifier | Value |
| Chemical Name | n-Propyl Nitrite |
| Synonyms | Nitrous acid, propyl ester; n-Propyl-nitrite |
| CAS Number | 543-67-9[2][4] |
| Molecular Formula | C₃H₇NO₂[2][3][4] |
| Molecular Weight | 89.09 g/mol [2][3][4] |
| Line Formula | CH₃CH₂CH₂ONO[2] |
Table 2: Elemental Composition of n-Propyl Nitrite
| Element | Percentage |
| Carbon | 40.44%[2] |
| Hydrogen | 7.92%[2] |
| Nitrogen | 15.72%[2] |
| Oxygen | 35.92%[2] |
Physical and Thermodynamic Properties
Propyl nitrite is a volatile liquid at standard conditions. Its physical properties are critical for its handling, storage, and application in various chemical processes.
Table 3: Physical Properties of n-Propyl Nitrite
| Property | Value | Unit |
| Physical State | Liquid[2] | - |
| Boiling Point | 46-48[2] (at 760 mmHg[1]) | °C |
| Density | 0.8864 (at 20°C)[2] | g/cm³ |
| Refractive Index | 1.3592 - 1.3613 (at 20°C)[2] | - |
| Solubility | Soluble in alcohol and ether[2] | - |
Table 4: Thermodynamic Properties of n-Propyl Nitrite
| Property | Value | Unit |
| Enthalpy of Formation (liquid) | -151.00[2][5] | kJ/mol |
| Enthalpy of Formation (gas) | -119.00 ± 4.20[2][5] | kJ/mol |
| Enthalpy of Vaporization | 32.00[2][5] | kJ/mol |
| Ionization Energy | 10.34 ± 0.01[2] | eV |
| Critical Temperature (calculated) | 522.74[2] | K |
| Critical Pressure (calculated) | 4211.09[2] | kPa |
Experimental Protocols
Synthesis of Alkyl Nitrites (General Protocol)
The synthesis of alkyl nitrites, such as propyl nitrite, generally involves the reaction of an alcohol with a source of nitrous acid. A common laboratory-scale method is the reaction of an alcohol with sodium nitrite in the presence of an acid like sulfuric or hydrochloric acid.[6][7][8]
Materials:
-
n-Propanol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
-
Separatory Funnel
-
Reaction Flask
-
Stirring Apparatus
Methodology:
-
Preparation of Reactants: Prepare an aqueous solution of sodium nitrite. Separately, prepare a cooled solution of n-propanol and the acid. All solutions should be pre-cooled in an ice bath to manage the exothermic nature of the reaction and minimize the decomposition of the product.[6][8]
-
Reaction: Slowly add the acidic alcohol solution to the stirred sodium nitrite solution, maintaining the temperature below 10°C.[9] The slow addition is crucial to control the reaction rate and prevent the formation of nitrogen dioxide gas, which indicates product decomposition.[6][8]
-
Separation: Once the addition is complete, the reaction mixture will separate into two layers. The upper organic layer is the crude propyl nitrite.[8]
-
Purification: Transfer the mixture to a separatory funnel and separate the aqueous layer. The organic layer can be washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold water.
-
Drying and Storage: Dry the propyl nitrite over an anhydrous drying agent like anhydrous calcium chloride.[7] Store the final product in a tightly sealed container in a refrigerator or freezer to prevent decomposition.[7]
Caption: General workflow for the synthesis of n-propyl nitrite.
Determination of Nitrite Content by Ion Chromatography
Ion chromatography (IC) is a sensitive method for the quantitative determination of nitrite in various samples.[10][11] This technique is particularly useful for quality control and stability studies.
Methodology:
-
Sample Preparation: The propyl nitrite sample is appropriately diluted in a suitable solvent.
-
Chromatographic Separation: The diluted sample is injected into an ion chromatograph. The separation of nitrite from other anions is typically achieved using an anion-exchange column (e.g., Metrosep A Supp 10).[10]
-
Detection: Nitrite can be detected using either a conductivity detector or a UV/VIS detector at a specific wavelength (e.g., 215 nm).[10]
-
Quantification: The concentration of nitrite is determined by comparing the peak area of the sample to a calibration curve generated from standards of known nitrite concentrations.[11]
Caption: Workflow for nitrite determination by ion chromatography.
Safety and Handling
Propyl nitrite is a hazardous substance that requires careful handling. It is highly flammable, toxic, and a strong oxidizing agent.[1][3][4]
Table 5: Safety and Hazard Information for n-Propyl Nitrite
| Hazard Type | Description |
| Flammability | Highly flammable liquid and vapor.[3] A dangerous fire risk.[1][3] Vapors are heavier than air and may travel to an ignition source.[12] |
| Toxicity | Highly toxic by inhalation and ingestion.[1][3] May cause toxic effects if absorbed through the skin.[1] Inhalation can cause vasodilation, leading to headaches.[7] |
| Reactivity | Strong oxidizing agent.[3] Can react vigorously or explosively with reducing agents (hydrides, sulfides, nitrides).[1][3][4] Reacts with inorganic bases to form explosive salts.[1][4] |
| Irritation | May irritate or burn skin and eyes upon contact.[1] |
Handling and Storage Precautions:
-
Ventilation: Handle in a well-ventilated area or a fume hood.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[1][13]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and fire/flame-resistant clothing.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like reducing agents.[1]
Caption: Logical relationships of propyl nitrite hazards and precautions.
References
- 1. echemi.com [echemi.com]
- 2. Propyl nitrite (543-67-9) for sale [vulcanchem.com]
- 3. Propyl nitrite | C3H7NO2 | CID 10979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-PROPYL NITRITE CAS#: 543-67-9 [m.chemicalbook.com]
- 5. Propyl nitrite (CAS 543-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cac.yorku.ca [cac.yorku.ca]
- 7. Isopropyl nitrite - Sciencemadness Wiki [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Nitrite in hydroxypropyl methylcellulose | Metrohm [metrohm.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
